molecular formula C6H15NO2 B2500196 1,4-Dimethoxybutan-2-amine CAS No. 197803-56-8

1,4-Dimethoxybutan-2-amine

Cat. No.: B2500196
CAS No.: 197803-56-8
M. Wt: 133.191
InChI Key: GIOFZLWAYGNGDH-UHFFFAOYSA-N
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Description

1,4-Dimethoxybutan-2-amine is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.191. The purity is usually 95%.
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Scientific Research Applications

Alkyne Synthesis and Phase-Transfer Catalysis

1,4-Dimethoxybutan-2-amine has been implicated in the synthesis of alkynes through solid-liquid phase-transfer catalyzed dehydrohalogenation. This process is key for the large-scale preparation of alkynes, demonstrating the compound's relevance in synthetic organic chemistry and industrial applications, focusing on reactivity and waste disposal efficiency (Akué-Gédu & Rigo, 2005).

Biobased Epoxy Hardeners

Research on oligobutadienes functionalized with primary amine groups, for which this compound could serve as a precursor, highlights its utility in developing new biobased epoxy hardeners. These hardeners are used in epoxy resins, contributing to advancements in sustainable materials with potential applications ranging from coatings to composite materials (Auvergne et al., 2012).

Radical Carbonylation and Amine Addition Chemistry

The compound's role is further extended into the domain of radical carbonylation and amine addition chemistry, where it contributes to the development of 1,4-hydrogen transfer methodologies. This process is vital for the synthesis of α,β-unsaturated amides, showcasing the compound's importance in synthetic chemistry for creating valuable chemical intermediates (Matsubara et al., 2018).

Antineoplastic Agent Development

This compound derivatives have been synthesized and evaluated for their potential as antineoplastic agents, indicating its significance in medicinal chemistry and drug development. This research underscores the compound's application in creating new therapeutic agents targeting cancer cell growth and tubulin polymerization (Pettit et al., 2003).

Ligand Design for Metal Complexes

The flexibility of ligand backbones incorporating this compound has been studied in the context of group 4 metal complexes. Such research underlines the compound's relevance in materials science, particularly in the design of catalysts and novel materials with specific electronic or photophysical properties (Day et al., 2007).

Mechanism of Action

Mode of Action

These interactions could potentially lead to changes in cellular processes, but more detailed studies are required to confirm this .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Dimethoxybutan-2-amine are currently unknown. Given the complexity of metabolic networks, this compound could potentially influence multiple pathways. Without more detailed studies, it’s difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Like other amines, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. It’s possible that this compound could induce changes at the molecular level, potentially affecting cellular processes. Without more detailed research, it’s challenging to describe these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Additionally, individual factors like age, sex, health status, and genetic makeup can also influence how this compound acts within the body .

Properties

IUPAC Name

1,4-dimethoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-4-3-6(7)5-9-2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOFZLWAYGNGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.